Cas no 154094-91-4 (1H-Imidazole-1-butanamide,N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2-nitro-)

1H-Imidazole-1-butanamide,N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2-nitro- structure
154094-91-4 structure
Nome del prodotto:1H-Imidazole-1-butanamide,N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2-nitro-
Numero CAS:154094-91-4
MF:C13H17N7O5
MW:351.317981481552
CID:156417
PubChem ID:160389

1H-Imidazole-1-butanamide,N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2-nitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-1-butanamide,N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2-nitro-
    • SN-24699
    • 1H-Imidazole-1-butanamide, N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-
    • N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide
    • N-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-4-(2-nitroimidazol-1-yl)butanamide
    • N-(2-(2-Methyl-5-nitro-1H-imidazolyl)ethyl)-4-(2-nitro-1H-imidazolyl)butanamide
    • NSC-639862
    • NSC639862
    • N-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-4-(2-nitro-1H-imidazol-1-yl)butanimidic acid
    • 154094-91-4
    • NCI60_013284
    • N-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-4-(2-nitro-1H-imidazol-1-yl)butanamide
    • CHEMBL291316
    • DTXSID40934916
    • SN 24699
    • N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-4-(2-nitroimidazol-1-yl)butanamide
    • Inchi: InChI=1S/C13H17N7O5/c1-10-16-9-12(19(22)23)18(10)8-5-14-11(21)3-2-6-17-7-4-15-13(17)20(24)25/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,21)
    • Chiave InChI: KGGFDKXOKZXDQY-UHFFFAOYSA-N
    • Sorrisi: CC1=NC=C([N+]([O-])=O)N1CCNC(=O)CCCN1C=CN=C1[N+]([O-])=O

Proprietà calcolate

  • Massa esatta: 351.129
  • Massa monoisotopica: 351.129
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 7
  • Complessità: 494
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 156Ų
  • XLogP3: 0

Proprietà sperimentali

  • Densità: 1.54
  • Indice di rifrazione: 1.683
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited